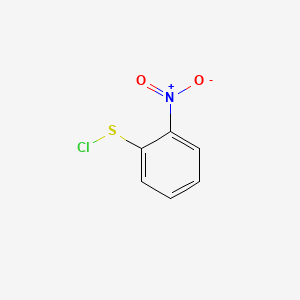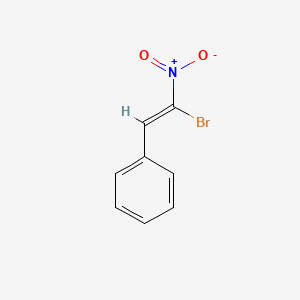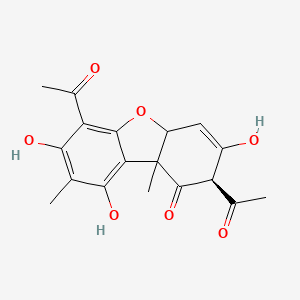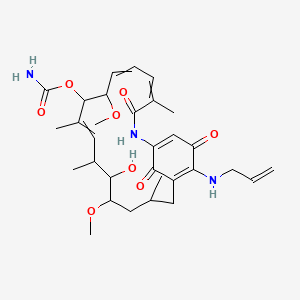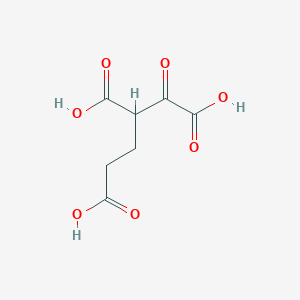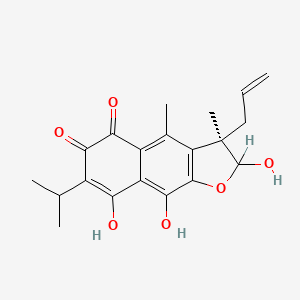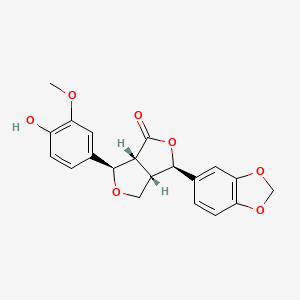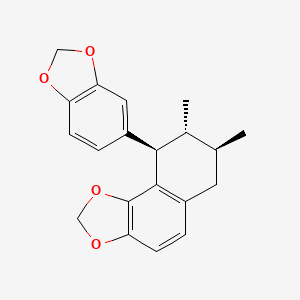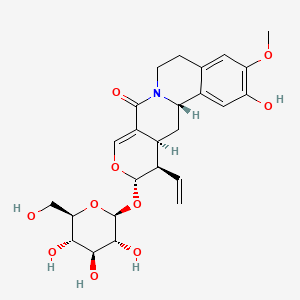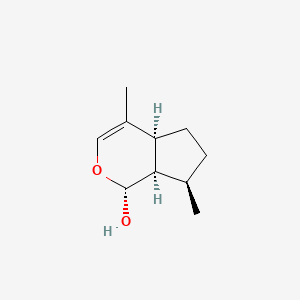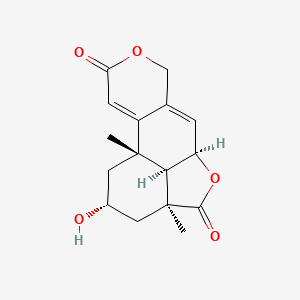
Wentilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
Wentilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
Wentilactone B has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is being investigated for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which Wentilactone B exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of certain enzymes or modulation of signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Wentilactone B can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other lactones or molecules with similar ring structures and functional groups . The specific properties and applications of this compound can be contrasted with these similar compounds to emphasize its distinct characteristics and potential advantages.
Properties
CAS No. |
76236-26-5 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(1S,9R,12S,14R,16R)-14-hydroxy-1,12-dimethyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,7-diene-4,11-dione |
InChI |
InChI=1S/C16H18O5/c1-15-5-9(17)6-16(2)13(15)11(21-14(16)19)3-8-7-20-12(18)4-10(8)15/h3-4,9,11,13,17H,5-7H2,1-2H3/t9-,11-,13-,15-,16+/m1/s1 |
InChI Key |
NQUNKSRIHYKOIX-QFLIJWGCSA-N |
SMILES |
CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O |
Isomeric SMILES |
C[C@]12C[C@H](C[C@]3([C@@H]1[C@@H](C=C4C2=CC(=O)OC4)OC3=O)C)O |
Canonical SMILES |
CC12CC(CC3(C1C(C=C4C2=CC(=O)OC4)OC3=O)C)O |
Synonyms |
wentilactone B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


